molecular formula C19H18O2 B13938472 Tert-butyl anthracene-9-carboxylate CAS No. 1734-16-3

Tert-butyl anthracene-9-carboxylate

Cat. No.: B13938472
CAS No.: 1734-16-3
M. Wt: 278.3 g/mol
InChI Key: YUEMJCIBNHREMW-UHFFFAOYSA-N
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Description

Tert-butyl anthracene-9-carboxylate is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique photophysical properties. This compound is particularly notable for its applications in organic electronics and photochemistry due to its ability to form stable radicals and its photomechanical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl anthracene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl anthracene-9-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl anthracene-9-carboxylate involves its ability to undergo photochemical reactions. Upon irradiation with light, the compound can form stable radicals, which can then participate in various chemical transformations. These radicals can interact with molecular targets and pathways, leading to the desired photochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Anthracene-9-carboxylic acid
  • Tert-butyl anthracene-9-yl ether
  • 9,10-Diphenylanthracene

Uniqueness

Tert-butyl anthracene-9-carboxylate is unique due to its tert-butyl group, which enhances its solubility and stability. This makes it particularly suitable for applications in organic electronics and photochemistry, where stability and solubility are crucial .

Properties

CAS No.

1734-16-3

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

tert-butyl anthracene-9-carboxylate

InChI

InChI=1S/C19H18O2/c1-19(2,3)21-18(20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3

InChI Key

YUEMJCIBNHREMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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